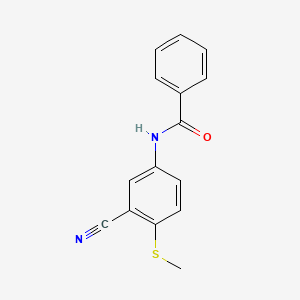

N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide” is a chemical compound with the CAS Number: 306980-89-2. It has a molecular weight of 268.34 and its IUPAC name is N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2OS/c1-19-14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide” is a solid compound . The molecular weight of the compound is 268.34 .Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide and its derivatives have been explored for their potential in heterocyclic synthesis, particularly in the creation of thiophene-2-carboxamide compounds. These derivatives exhibit significant biological activities, including antibiotic properties and effectiveness against both Gram-positive and Gram-negative bacteria. This research opens pathways for developing new antibiotic and antibacterial drugs, highlighting the compound's relevance in medicinal chemistry and pharmaceutical sciences (Ahmed, 2007).

Advancements in Organic Synthesis

Another area of application involves the intramolecular sulfoxide electrophilic sulfenylation in indoleanilides. Studies have shown that derivatives of N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide can undergo successful cyclization to form complex molecules with potential pharmaceutical applications. This demonstrates the compound's utility in advancing organic synthesis techniques, contributing to the development of novel therapeutic agents (Eggers et al., 2007).

Copper-Catalyzed Functionalization

Research into copper-catalyzed intermolecular amidation and imidation of unactivated alkanes using N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide derivatives has shown promising results in functionalizing C–H bonds. This work is significant for the field of catalysis, offering a novel approach to alkane functionalization and the synthesis of N-alkyl products. Such advancements could have wide-ranging implications in synthetic chemistry, enabling more efficient and sustainable chemical processes (Tran et al., 2014).

Synthesis of Sulfanilamide Derivatives

The compound has been utilized in the synthesis and characterization of sulfanilamide derivatives, highlighting its versatility in creating compounds with potential antimicrobial properties. These derivatives offer insight into the design of new molecules that could serve as the basis for developing antibiotics or other antimicrobial agents, underscoring the importance of N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide in medicinal chemistry research (Lahtinen et al., 2014).

Safety and Hazards

properties

IUPAC Name |

N-(3-cyano-4-methylsulfanylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-19-14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPBCIPFYZTCEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2838743.png)

![Methyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2838744.png)

![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)

![Methyl 3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2838757.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2838759.png)

![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)